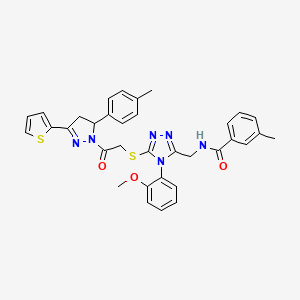
2-Aminohex-4-ynoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminohex-4-ynoic acid hydrochloride: is an organic compound with the molecular formula C6H10ClNO2 It is a derivative of amino acids, characterized by the presence of an amino group (-NH2) and a terminal alkyne group (-C≡C-)
Preparation Methods
Synthetic Routes and Reaction Conditions:
Sonogashira Coupling Reaction: One common method for synthesizing 2-Aminohex-4-ynoic acid hydrochloride involves the Sonogashira coupling reaction. This reaction typically uses a palladium catalyst and copper co-catalyst in the presence of a base such as triethylamine.
Hydroamination Reaction: Another synthetic route involves the hydroamination of alkynes.
Industrial Production Methods: Industrial production of this compound often involves large-scale Sonogashira coupling reactions. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Aminohex-4-ynoic acid hydrochloride can undergo oxidation reactions, where the alkyne group is converted to a carbonyl group.
Reduction: The compound can also undergo reduction reactions, where the alkyne group is reduced to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
Chemistry: : In chemistry, 2-Aminohex-4-ynoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique alkyne group allows for various functionalization reactions, making it valuable in organic synthesis .
Biology: : In biological research, this compound is studied for its potential role in enzyme inhibition. The alkyne group can interact with enzyme active sites, leading to the inhibition of enzyme activity .
Medicine: : In medicine, this compound is explored for its potential therapeutic applications. It has been investigated as a potential inhibitor of gamma-aminobutyric acid transaminase (GABA-T), which could have implications for the treatment of neurological disorders .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique reactivity makes it a valuable intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of 2-Aminohex-4-ynoic acid hydrochloride involves its interaction with enzyme active sites. The alkyne group can form covalent bonds with amino acid residues in the enzyme, leading to the inhibition of enzyme activity. For example, as a GABA-T inhibitor, it prevents the conversion of gamma-aminobutyric acid to L-glutamate, resulting in elevated levels of gamma-aminobutyric acid in the brain .
Comparison with Similar Compounds
Similar Compounds
4-Aminohex-5-ynoic acid: This compound is structurally similar but lacks the hydrochloride group.
2-Aminopent-4-ynoic acid: This compound has a shorter carbon chain but shares similar reactivity and applications.
Uniqueness: : 2-Aminohex-4-ynoic acid hydrochloride is unique due to its specific combination of an amino group, alkyne group, and hydrochloride salt. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-aminohex-4-ynoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c1-2-3-4-5(7)6(8)9;/h5H,4,7H2,1H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENKLMKIEJMRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2725105.png)

![1-(2-Fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2725107.png)

![N-(2-aminoethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2725109.png)


![2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B2725117.png)






